1-(2-Chloropropanoyl)azepane

説明

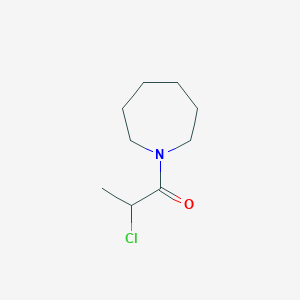

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(azepan-1-yl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZICYJAARJPVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557460 | |

| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115840-34-1 | |

| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for Functional Enhancement

Nucleophilic Substitution Reactions of the Chloropropanoyl Moiety

The chloropropanoyl moiety of 1-(2-chloropropanoyl)azepane is susceptible to nucleophilic substitution at the α-carbon, a reaction characteristic of α-haloamides. nih.gov This reactivity is due to the presence of a good leaving group (chloride) and the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond. gacariyalur.ac.in

A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse array of derivatives. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if the α-carbon is chiral. gacariyalur.ac.in Common nucleophiles include:

Oxygen nucleophiles: Alcohols and phenols can react to form α-alkoxy and α-aryloxy amides, respectively. These reactions are often carried out in the presence of a base to deprotonate the nucleophile.

Nitrogen nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can be used to synthesize α-amino amides. nih.gov

Sulfur nucleophiles: Thiols and thiophenols readily displace the chloride to yield α-thioether amides.

Carbon nucleophiles: Enolates, organometallic reagents, and cyanides can be used to form new carbon-carbon bonds at the α-position.

The general scheme for these reactions can be represented as follows:

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Product |

| R-OH (Alcohol) | 1-(2-Alkoxypropanoyl)azepane |

| Ar-OH (Phenol) | 1-(2-Aryloxypropanoyl)azepane |

| R-NH₂ (Amine) | 1-(2-Aminopropanoyl)azepane |

| Ar-NH₂ (Aniline) | 1-(2-Anilinopropanoyl)azepane |

| R-SH (Thiol) | 1-(2-Alkylthiopropanoyl)azepane |

Amidation and Diamidation Reactions of Azepane Derivatives

While the amide bond in this compound is generally stable, it can undergo further reactions under specific conditions. For instance, hydrolysis of the amide bond can occur under strong acidic or basic conditions to yield azepane and 2-chloropropanoic acid. libretexts.org

More synthetically useful are transamidation reactions, where the azepane moiety is exchanged with another amine. These reactions are typically challenging due to the stability of the amide bond and often require harsh conditions or specific catalysts. organic-chemistry.org

Furthermore, the azepane ring itself can be a precursor to diamide (B1670390) structures. Ring-opening of the azepane followed by functionalization can lead to linear diamides. Conversely, if the chloropropanoyl group is replaced by a dicarboxylic acid derivative, intramolecular amidation could potentially lead to bicyclic structures, although this would require specific reaction conditions to favor cyclization.

Electrophilic Substitution on the Azepane Nitrogen

The nitrogen atom of the azepane ring in this compound is part of an amide functional group. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, the nitrogen is significantly less nucleophilic than in a simple secondary amine. stackexchange.com Consequently, direct electrophilic substitution on the azepane nitrogen is generally difficult. libretexts.org

However, under forcing conditions or with highly reactive electrophiles, reactions at the nitrogen are possible. For instance, strong alkylating agents might lead to the formation of quaternary ammonium (B1175870) salts. More commonly, modification of the azepane nitrogen would be achieved by first cleaving the acyl group to liberate the secondary amine, which is then readily susceptible to a wide range of electrophilic substitution reactions. idc-online.com The free azepane can then be acylated, alkylated, sulfonylated, or undergo other reactions typical of secondary amines. mnstate.edu

For example, after deacylation, the resulting azepane can react with various electrophiles:

Acylation: Reaction with acyl chlorides or anhydrides to form different N-acylazepanes. chemguide.co.uklibretexts.org

Alkylation: Reaction with alkyl halides to introduce alkyl groups on the nitrogen.

Sulfonylation: Reaction with sulfonyl chlorides to form N-sulfonylazepanes.

Functional Group Transformations and Cross-Coupling Reactions

The functional groups present in this compound allow for a variety of transformations. The carbonyl group of the amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, 1-(2-chloropropyl)azepane. libretexts.org

The chlorine atom in the chloropropanoyl moiety also opens the door to various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed cross-coupling reactions are particularly noteworthy. youtube.com For instance, Suzuki, Stille, and Sonogashira couplings could potentially be employed to introduce aryl, vinyl, or alkynyl groups at the α-position. youtube.com

Table 2: Potential Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Product |

| Suzuki Coupling | Arylboronic acid | 1-(2-Arylpropanoyl)azepane |

| Stille Coupling | Organostannane | 1-(2-Aryl/Vinylpropanoyl)azepane |

| Sonogashira Coupling | Terminal alkyne | 1-(2-Alkynylpropanoyl)azepane |

These reactions typically require a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions is crucial to achieve high yields and selectivity. acs.orgrsc.org

Chemo- and Regioselective Derivatization for Advanced Materials

The ability to selectively modify different parts of the this compound molecule is key to its potential in creating advanced materials. The distinct reactivity of the chloropropanoyl moiety and the azepane ring allows for orthogonal chemical strategies.

For example, the chloropropanoyl group can be functionalized first through nucleophilic substitution, and then the amide bond can be cleaved to allow for modification of the azepane nitrogen. This stepwise approach enables the synthesis of complex molecules with precisely controlled structures.

The azepane ring itself, being a flexible seven-membered ring, can influence the conformational properties of the final molecule. lifechemicals.com By introducing specific substituents on the ring, it may be possible to control the three-dimensional shape of the molecule, which is crucial for applications in areas such as drug design and materials science. rsc.org The development of stereoselective and regioselective synthetic methods is therefore of high importance. mdpi.com

By combining the various reactions described above in a chemo- and regioselective manner, a wide range of functionalized azepane derivatives can be synthesized. These derivatives could find applications as monomers for polymerization, leading to new polymers with unique properties, or as building blocks for the synthesis of complex organic molecules with potential biological activity.

Advanced Spectroscopic and Chromatographic Analysis of 1 2 Chloropropanoyl Azepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(2-Chloropropanoyl)azepane. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the nuclei.

In the ¹H NMR spectrum, the protons of the azepane ring are expected to appear as a series of complex multiplets in the upfield region. The protons on the carbon atoms adjacent to the nitrogen (positions 2 and 7) would be shifted downfield compared to the other methylene (B1212753) groups (positions 3, 4, 5, and 6) due to the electron-withdrawing effect of the nitrogen atom. The chloropropanoyl moiety would exhibit a characteristic pattern: a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the three protons of the methyl group (CH₃). docbrown.infodocbrown.info The electronegative chlorine atom causes a significant downfield shift for the methine proton.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group would be the most downfield-shifted signal. The carbons of the azepane ring would appear in the aliphatic region, with those closer to the nitrogen atom showing a downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170 |

| Methine (CHCl) | ~4.5 (quartet) | ~55 |

| Methyl (CH₃) | ~1.6 (doublet) | ~20 |

| Azepane C2, C7 | ~3.5 (multiplet) | ~48 |

| Azepane C3, C6 | ~1.8 (multiplet) | ~28 |

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Variable-Temperature NMR Studies of Solution-State Conformations

Due to the presence of an amide bond, this compound is expected to exhibit restricted rotation around the C-N bond at room temperature. st-andrews.ac.uk This restricted rotation can lead to the observation of two distinct sets of signals for the azepane ring protons and carbons, as the two sides of the ring become magnetically non-equivalent. This phenomenon is known as dynamic NMR.

Variable-temperature (VT) NMR studies are employed to investigate this conformational dynamism. mdpi.com By acquiring NMR spectra at different temperatures, the rate of rotation around the amide bond can be studied. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the non-equivalent protons of the azepane ring are observed. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two sets of signals broaden and merge into a single, time-averaged signal. st-andrews.ac.uk

By analyzing the spectra at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative information about the conformational flexibility of the molecule in solution. st-andrews.ac.uk Such studies confirm the presence of rotational isomers (rotamers) and characterize the energy barrier that separates them. mdpi.com

X-ray Crystallography for Solid-State Structural Characterization

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. semanticscholar.org This technique would provide unequivocal information on the bond lengths, bond angles, and torsion angles of this compound, revealing the preferred conformation of the molecule in its crystalline form.

The analysis would characterize the conformation of the seven-membered azepane ring, which typically adopts a flexible arrangement such as a twist-chair or boat conformation to minimize steric strain. mq.edu.aursc.org Furthermore, the crystal structure would reveal the planarity of the amide group and the specific orientation of the 2-chloropropanoyl substituent relative to the azepane ring. Intermolecular interactions, such as hydrogen bonds or van der Waals forces that dictate the packing of molecules in the crystal lattice, would also be elucidated. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₁₆ClNO |

| Formula Weight | 189.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be particularly informative.

The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks will be observed at m/z 189 and m/z 191, with a characteristic intensity ratio of 3:1. docbrown.info This isotopic signature is a key identifier for chlorine-containing compounds.

The fragmentation of the molecular ion provides structural clues. nih.govmdpi.com The most common fragmentation pathways would likely involve the cleavage of the weakest bonds. Key predicted fragments include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group or the C-N amide bond.

Loss of Chlorine: A fragment corresponding to the loss of a chlorine radical (M-35/37)⁺.

Acylium Ion Formation: Cleavage of the amide C-N bond to form a stable acylium ion [CH₃CHClCO]⁺ at m/z 91/93.

Azepane Ring Fragmentation: Cleavage of the amide bond can also lead to the formation of the azepanyl cation at m/z 98 or subsequent fragmentation of the azepane ring itself. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 / 191 | [C₉H₁₆ClNO]⁺ | Molecular Ion (M⁺) |

| 154 | [C₉H₁₆NO]⁺ | Loss of Cl radical |

| 98 | [C₆H₁₂N]⁺ | Azepanyl cation |

| 91 / 93 | [C₃H₄ClO]⁺ | 2-Chloropropanoyl acylium ion |

Development and Validation of Analytical Methods for Purity and Quantitative Assessment

The development and validation of robust analytical methods are essential for quality control, ensuring the purity and proper quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds and quantifying the main component. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed for a molecule like this compound.

Method Development:

Column: A C18 stationary phase is a common starting point, offering good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the main peak from potential impurities with different polarities. nih.gov

Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) would be appropriate.

Validation: The developed method must be validated according to International Council for Harmonisation (ICH) guidelines. rjptonline.org This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.gov

Table 4: Typical Parameters for a Validated HPLC Method

| Parameter | Specification |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Gas Chromatography (GC) Applications in Volatile Impurity Profiling

Gas Chromatography (GC) is the ideal technique for the separation and quantification of volatile and semi-volatile organic impurities that may be present in the final product from the manufacturing process. ispub.com This includes residual solvents and unreacted starting materials.

For this compound, potential volatile impurities could include synthesis solvents (e.g., toluene, dichloromethane) and the starting material, 2-chloropropionyl chloride. google.com A headspace GC method with a flame ionization detector (FID) is often used for residual solvent analysis due to its high sensitivity and robustness. ptfarm.pl

Method Parameters:

Column: A capillary column with a polar stationary phase (e.g., DB-624 or equivalent) is suitable for separating a wide range of common organic solvents.

Temperature Program: A temperature gradient starting at a low temperature (e.g., 40 °C) and ramping up allows for the separation of highly volatile compounds from less volatile ones.

Injector and Detector: A split/splitless injector and an FID are standard. The injector temperature is set high enough to ensure rapid volatilization, and the detector temperature is maintained to prevent condensation.

This method allows for the identification and quantification of volatile impurities against known standards, ensuring they are below the acceptable limits defined by regulatory guidelines.

Spectrophotometric Techniques for Characterization

Spectrophotometric analysis is pivotal for elucidating the structural features of this compound. Techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable insights into the electronic transitions and functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with the tertiary amide functional group. Aliphatic amides, which lack extensive conjugation, typically exhibit weak absorption bands in the ultraviolet region.

The main electronic transition of interest in the amide chromophore is the n → π* transition. This involves the excitation of a non-bonding electron (n) from the oxygen atom to an anti-bonding pi orbital (π) of the carbonyl group. This transition is characteristically weak, with a low molar absorptivity (ε). For simple, non-conjugated amides, the absorption maximum (λmax) for the n → π transition is generally observed in the range of 210-230 nm. The presence of the chlorine atom is not expected to significantly influence the position of this absorption band.

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Transition | Expected λmax (nm) | *Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) ** |

|---|

Note: Data is based on typical values for non-conjugated tertiary amides.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the specific functional groups within this compound by detecting the vibrations of its covalent bonds. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the tertiary amide, the azepane ring, and the chloropropanoyl moiety.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the tertiary amide group. spcmc.ac.inspectroscopyonline.com This band, often referred to as the Amide I band, is expected to appear in the region of 1680-1630 cm⁻¹. spcmc.ac.inspectroscopyonline.com Since this compound is a tertiary amide, its spectrum will notably lack the N-H stretching and bending bands that are characteristic of primary and secondary amides. spectroscopyonline.com

Other significant absorptions include the C-H stretching vibrations of the alkyl groups in the azepane ring and the propanoyl chain, which are expected in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amide is anticipated to be in the 1250-1020 cm⁻¹ region for aliphatic amines. orgchemboulder.com The C-Cl stretching vibration from the chloropropanoyl group typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Alkyl | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Tertiary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Alkyl | C-H Bend | 1470 - 1450 | Medium |

| Tertiary Amide | C-N Stretch | 1250 - 1020 | Medium to Weak |

Note: These are predicted values based on characteristic group frequencies.

Computational Chemistry and Molecular Modeling of 1 2 Chloropropanoyl Azepane

Conformational Analysis using Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to explore the conformational landscape of flexible molecules such as 1-(2-Chloropropanoyl)azepane. By simulating the atomic motions over time, MD can reveal the preferred shapes and the dynamics of their interconversion.

The seven-membered azepane ring is inherently flexible and can adopt several conformations, with the most notable being the chair and boat forms, along with twist-boat intermediates. libretexts.orglibretexts.orgwikipedia.org For unsubstituted cyclohexane, a related six-membered ring, the chair conformation is significantly more stable than the boat conformation due to reduced steric and torsional strain. libretexts.orglibretexts.orgyoutube.com The chair form minimizes angle and eclipsing strain, making it the lowest energy conformation. libretexts.org The boat conformation, on the other hand, suffers from unfavorable steric interactions, particularly between the "flagpole" hydrogens. libretexts.orglibretexts.org

Similar to cyclohexane, the azepane ring is expected to favor a chair-like conformation to minimize steric repulsions and torsional strain. However, the presence of the nitrogen heteroatom and the large 2-chloropropanoyl substituent can influence the relative energies of these conformations. Studies on cycloheptane (B1346806) and its derivatives have shown that they often prefer twist-chair or twist-boat conformations. nih.gov High-level electronic structure calculations on azepane have also been performed to understand its conformational behavior. nih.gov

Table 1: Comparison of Azepane Ring Conformations

| Conformation | Key Features | Expected Relative Stability for Azepane |

|---|---|---|

| Chair | Staggered arrangement of atoms, minimizing torsional strain. | Generally the most stable conformation. |

| Twist-Chair | A slightly twisted version of the chair form. | Often a low-energy conformation for seven-membered rings. nih.gov |

| Boat | Eclipsed interactions and flagpole steric hindrance. | Higher in energy than the chair conformation. libretexts.orglibretexts.org |

| Twist-Boat | A twisted version of the boat form, relieving some steric strain. | Lower in energy than the boat form but generally higher than the chair. libretexts.org |

The conformational equilibrium of the azepane ring in this compound is significantly influenced by the nature and position of its substituent. The large 2-chloropropanoyl group attached to the nitrogen atom will have a profound effect on the conformational preferences of the ring.

Research on substituted azepanes has demonstrated that substituents can be used to regulate the ring's conformation. For instance, fluorination of the azepane ring has been shown to bias the conformational equilibrium. mq.edu.aunih.gov Similarly, methyl substitution on the azepane ring can lead to widely varied inhibitory potency and pharmacokinetic properties in cathepsin K inhibitors, which is rationalized through conformational analysis. researchgate.net

For this compound, the bulky substituent will likely prefer an equatorial-like position to minimize steric interactions with the hydrogens on the azepane ring, analogous to the well-studied conformational preferences of substituted cyclohexanes. youtube.com The orientation of the 2-chloropropanoyl group itself will also be a key factor, with rotation around the N-C bond being a significant conformational variable.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the reactivity of this compound. These methods provide a detailed picture of the electron distribution and the energies of different molecular states.

DFT is a widely used computational method to investigate the mechanisms of chemical reactions. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, DFT could be employed to study various potential reactions, such as nucleophilic substitution at the carbonyl carbon or at the carbon bearing the chlorine atom.

The global electron density transfer (GEDT) can be a key factor in understanding the polar character of these reactions. researchgate.net DFT calculations can also elucidate the regio- and stereoselectivity of reactions. For example, in the addition of morpholine (B109124) to 9α-hydroxyparthenolide, DFT was used to explain the observed chemoselectivity and stereospecificity. researchgate.net

Quantum chemical calculations are also invaluable for predicting various spectroscopic properties. For instance, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of this compound. Calculated C-C stretching vibrations for azepane have been observed between 1045 and 1120 cm⁻¹. nih.gov

Furthermore, these calculations can predict NMR chemical shifts, which are crucial for structural elucidation. By modeling the electronic environment of each nucleus, it is possible to predict where the signals will appear in the NMR spectrum. This can be particularly useful for assigning the complex spectra of molecules with multiple stereoisomers.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, such as a protein receptor.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For this compound, molecular docking could be used to screen for potential biological targets and to understand the structural basis of its activity. For example, derivatives of azepine have been studied as potential antimicrobial and antitumor agents through molecular docking simulations against specific protein targets. nih.gov The insights gained from such studies can guide the design of new analogs with improved potency and selectivity. The interaction patterns observed in molecular dynamics simulations can also be correlated with in vitro and in vivo test results to identify key amino acid residues for ligand binding. nih.gov

Biological and Biochemical Research Applications of Azepane Derived Structures

Incorporation into Peptide Architectures as Conformationally Constrained Amino Acids

The inherent flexibility of peptides often limits their therapeutic potential due to susceptibility to enzymatic degradation and poor receptor selectivity. The introduction of conformationally constrained amino acids, such as those derived from azepane, provides a powerful tool to overcome these limitations.

Induction and Stabilization of Secondary Protein Structures (e.g., β-Turns, 3(10)-Helices)

Azepane-derived amino acids, when incorporated into peptide sequences, can act as potent inducers and stabilizers of specific secondary structures, which are crucial for molecular recognition and biological function.

β-Turns: These are common secondary structures that facilitate the folding of peptide chains. Research has demonstrated that azepane-derived quaternary amino acids can effectively induce the formation of single β-turns, particularly when positioned at the i+1 position of a tetrapeptide model. nih.govacs.org The conformational rigidity of the azepane ring helps to pre-organize the peptide backbone into the turn conformation. nih.govacs.org Molecular modeling, NMR spectroscopy, and X-ray crystallography have been employed to confirm the stabilizing effect of these constrained amino acids on β-turn structures. nih.govacs.org

3(10)-Helices: The 3(10)-helix is another important secondary structural motif found in proteins. Studies have shown that azepane quaternary amino acids are effective at stabilizing 3(10)-helical conformations in short peptides. nih.gov Theoretical, NMR, and X-ray analyses have confirmed that the incorporation of an azepane-derived amino acid can effectively induce and maintain this helical structure. nih.gov This is significant as 3(10)-helices are involved in various biological processes, and the ability to stabilize them opens avenues for designing peptides with specific functions. explorationpub.com

The ability of azepane-based amino acids to promote these specific secondary structures is summarized in the table below:

| Azepane Amino Acid Position | Induced Secondary Structure | Supporting Evidence |

| i+1 in tetrapeptide | β-Turn | Molecular modeling, NMR spectroscopy, X-ray crystallography nih.govacs.org |

| Within short peptides | 3(10)-Helix | Theoretical studies, NMR spectroscopy, X-ray crystallography nih.govexplorationpub.com |

Design of Peptidomimetics for Therapeutic Applications

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. Azepane derivatives are valuable building blocks in the design of peptidomimetics. researchgate.net By constraining the side-chain dihedral angles, these derivatives can limit the number of low-energy conformations, leading to more potent and receptor-subtype-selective ligands. researchgate.net

The incorporation of azepane scaffolds has been explored in the development of various therapeutic agents. nih.govresearchgate.net For instance, azepinone-constrained amino acids have been synthesized and utilized in diverse biological applications, demonstrating their potential for creating novel peptide-based pharmacological probes and drug candidates. researchgate.net The structural diversity offered by azepane derivatives makes them attractive for targeting a wide range of diseases. nih.govnih.gov

Exploration of Mechanistic Biological Interactions

Understanding how azepane-derived compounds interact with biological systems is crucial for their development as therapeutic agents. This includes studying their metabolic fate and their interactions with key enzyme systems.

Enzymatic Biotransformation and Metabolic Pathways

Biotransformation is the process by which the body metabolizes foreign compounds, including drugs. For azepane-containing molecules, this process is often mediated by various enzymes. nih.gov

The primary routes of biotransformation for alicyclic amines like azepane include:

N-oxidation

N-conjugation

Oxidative N-dealkylation

Ring oxidation

Ring opening nih.gov

Understanding these pathways is critical for designing drug candidates with favorable metabolic profiles and avoiding the generation of reactive intermediates that could lead to toxicity. nih.gov

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs. openanesthesia.orgnih.govnih.gov These enzymes are primarily located in the liver and are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis. nih.govnih.gov

Alicyclic amines, including azepane derivatives, are known targets for metabolic attack by CYP450 enzymes. nih.gov The electron-rich nitrogen and α-carbons of the azepane ring are often major sites of metabolism. nih.gov The interaction with specific CYP450 isozymes can significantly influence the clearance and potential drug-drug interactions of azepane-containing compounds. For example, some compounds can act as inducers or inhibitors of CYP450 enzymes, altering the metabolism of co-administered drugs. nih.govwikipedia.org

Beyond the broad class of CYP450s, other enzymes can also be involved in the biotransformation of azepane derivatives. These include aldehyde oxidase and monoamine oxidase (MAOs). nih.gov The specific enzymes involved can be identified through various in vitro and in vivo studies.

For example, chemoenzymatic synthesis approaches have utilized enzymes like imine reductases and monoamine oxidases for the stereoselective synthesis of substituted azepanes. nih.gov This highlights the potential for enzymatic processes to not only metabolize but also to be harnessed for the synthesis of these complex molecules. nih.govresearchgate.net The use of biocatalysis in synthesizing chiral amines offers a greener and more efficient alternative to traditional chemical methods. mdpi.com

The following table summarizes the key enzymes involved in the biotransformation of azepane-derived structures:

| Enzyme Family | Role in Azepane Metabolism |

| Cytochrome P450 (CYP450) | Major role in Phase I metabolism, including oxidation of the azepane ring and N-dealkylation. nih.govopenanesthesia.org |

| Aldehyde Oxidase | Potential involvement in the metabolism of the azepane ring. nih.gov |

| Monoamine Oxidase (MAO) | Can be involved in the biotransformation of azepane-containing compounds. nih.gov |

| Imine Reductases | Utilized in the chemoenzymatic synthesis of chiral azepanes. nih.govmdpi.com |

Ligand-Target Binding Dynamics and Molecular Recognition

The specific chemical compound “1-(2-Chloropropanoyl)azepane” is a simple N-acylated derivative of azepane. A comprehensive search of scientific literature and chemical databases does not yield specific research focused on the ligand-target binding dynamics or molecular recognition of this particular molecule. Its primary availability appears to be as a chemical intermediate for synthetic purposes rather than as a bioactive agent that has been the subject of detailed biochemical investigation.

However, to understand the potential binding dynamics and molecular recognition principles that might apply to "this compound", it is instructive to examine the broader class of azepane-derived structures that have been studied for their interactions with biological targets. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a recurring motif in a variety of biologically active compounds. Its conformational flexibility allows it to adopt various shapes, enabling it to fit into diverse binding pockets of proteins.

The nature of the substituent on the azepane nitrogen plays a crucial role in determining the binding affinity and selectivity for a specific target. In the case of "this compound", the N-acyl group introduces a reactive electrophilic center in the form of the α-chlorinated carbonyl. This feature suggests a potential for covalent interaction with nucleophilic residues (such as cysteine, serine, or lysine) in the binding site of a target protein, which could lead to irreversible inhibition.

While no direct data exists for "this compound", studies on other N-acyl azepane derivatives have provided insights into their binding modes. For instance, more complex azepane-containing molecules have been investigated as inhibitors of enzymes like protein kinases and protein tyrosine phosphatases. In these cases, the azepane ring often serves as a scaffold to orient other pharmacophoric groups for optimal interaction with the target.

Molecular recognition of azepane derivatives is typically governed by a combination of factors:

Hydrophobic Interactions: The methylene (B1212753) groups of the azepane ring can engage in hydrophobic interactions with nonpolar pockets within a protein's binding site.

Hydrogen Bonding: The amide carbonyl oxygen in N-acylated azepanes can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the receptor.

Shape Complementarity: The flexible nature of the seven-membered ring allows it to adapt its conformation to match the topology of the binding site, maximizing van der Waals contacts.

Without experimental data, any discussion of the specific binding dynamics of "this compound" remains speculative. To ascertain its biological targets and molecular recognition patterns, it would be necessary to conduct biochemical screening against a panel of enzymes and receptors, followed by structural biology studies (such as X-ray crystallography or cryo-electron microscopy) of any identified ligand-target complexes. Such studies would elucidate the precise interactions and conformational changes that govern its binding.

Table of Hypothetical Binding Data for Azepane Derivatives

The following table presents hypothetical binding affinity data for a series of generic azepane derivatives against a hypothetical protein kinase, illustrating how structural modifications can influence potency. This data is for illustrative purposes only and is not based on experimental results for "this compound".

| Compound | R Group on Acyl Moiety | Target | Binding Affinity (IC₅₀, nM) |

| Azepane Derivative 1 | -CH₃ | Kinase A | 5,200 |

| Azepane Derivative 2 | -CH₂Cl | Kinase A | 850 |

| Azepane Derivative 3 | -CH₂Ph | Kinase A | 120 |

| Azepane Derivative 4 | -CH(CH₃)₂ | Kinase A | 2,300 |

This hypothetical data suggests that the introduction of a chloromethyl group (as in Derivative 2) or a benzyl (B1604629) group (as in Derivative 3) on the acyl substituent could enhance binding affinity compared to a simple methyl group (Derivative 1).

Environmental Fate and Degradation Pathways of 1 2 Chloropropanoyl Azepane

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. eurochlor.orgresearchgate.nettaylorfrancis.com

The biodegradation of chlorinated aliphatic compounds is a well-documented process. eurochlor.orgresearchgate.netnih.gov Microorganisms have evolved various enzymatic pathways to utilize such compounds as sources of carbon and energy. eurochlor.org For 1-(2-chloropropanoyl)azepane, microbial degradation is expected to proceed through the cleavage of the amide bond and/or dehalogenation of the acyl chain.

Aerobic Degradation:

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize oxygenases to initiate the degradation process. eurochlor.org For chloroacetamide herbicides, aerobic degradation often involves N-dealkylation and subsequent breakdown of the aromatic ring. researchgate.net For this compound, aerobic bacteria may first hydrolyze the amide bond, releasing azepane and 2-chloropropanoic acid. The latter can then be further metabolized through dehalogenation and subsequent entry into central metabolic pathways.

Anaerobic Degradation:

In anoxic environments such as sediments and groundwater, anaerobic microorganisms employ different strategies for degradation. researchgate.netnih.gov For chloroacetamide herbicides, anaerobic degradation has been shown to proceed via reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom. researchgate.net A similar pathway could be anticipated for this compound, leading to the formation of 1-(propanoyl)azepane. Subsequent cleavage of the amide bond would then yield propanoic acid and azepane. Studies on the anaerobic bacterium Proteiniclasticum sediminis BAD-10T have demonstrated its ability to degrade various chloroacetamide herbicides. nih.gov

Table 2: Predicted Microbial Degradation Pathways of this compound

| Condition | Key Transformation | Potential Products |

|---|---|---|

| Aerobic | Amide hydrolysis, Dehalogenation | Azepane, 2-Chloropropanoic Acid, Propanoic Acid |

| Anaerobic | Reductive dechlorination, Amide hydrolysis | 1-(Propanoyl)azepane, Propanoic Acid, Azepane |

Based on the conducted research, there is currently no publicly available scientific literature detailing the environmental fate, degradation pathways, or the role of microorganisms and specific enzymes in the degradation of the chemical compound This compound .

Similarly, no information was found regarding its environmental transformation products or their persistence in the environment.

Therefore, the requested article on "" with the specified subsections cannot be generated at this time due to the lack of available data.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Currently, detailed and optimized synthetic protocols for 1-(2-chloropropanoyl)azepane are not extensively reported in peer-reviewed literature. The presumed synthesis likely involves the acylation of azepane with 2-chloropropanoyl chloride. Future research should focus on developing and optimizing synthetic methodologies with improved efficiency, safety, and sustainability.

Key Research Objectives:

Exploration of Greener Solvents and Catalysts: Investigating the use of environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, which can offer advantages in terms of safety, scalability, and product consistency.

One-Pot Synthesis: Designing a one-pot synthetic strategy, potentially from more readily available precursors, to streamline the manufacturing process and reduce waste.

Yield and Purity Optimization: Systematic optimization of reaction parameters such as temperature, reaction time, and stoichiometry to maximize yield and purity.

| Synthetic Strategy | Potential Advantages | Key Parameters for Optimization |

| Green Chemistry Approach | Reduced environmental impact, increased safety | Solvent selection, catalyst type, energy source |

| Continuous Flow Synthesis | Improved scalability, enhanced safety, better process control | Flow rate, reactor design, temperature control |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Reagent sequence, catalyst compatibility |

Advanced Computational Approaches for Structure-Activity Relationship Prediction

The application of computational chemistry can provide significant insights into the potential biological activities and physicochemical properties of this compound before undertaking extensive laboratory work. While no specific computational studies on this compound are currently available, future research in this area is crucial.

Prospective Computational Studies:

Density Functional Theory (DFT) Calculations: To determine the compound's electronic structure, reactivity descriptors, and spectroscopic properties.

Molecular Docking: To predict potential biological targets by simulating the interaction of this compound with the binding sites of various proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to predict the activity of new analogs and guide further optimization.

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic signatures | Understanding chemical behavior, interpreting experimental data |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Virtual screening for drug discovery, identifying potential protein targets |

| QSAR Modeling | Predictive models for biological activity | Guiding the design of more potent analogs, reducing the need for extensive synthesis |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Understanding the molecule's behavior in biological systems |

Exploration of this compound in Complex Chemical Systems

Understanding the behavior of this compound in complex chemical environments is fundamental to unlocking its potential applications. The presence of a reactive chloropropanoyl group suggests it could be a valuable building block or a participant in various chemical transformations.

Future Research Avenues:

Reaction Kinetics Studies: Determining the rate constants and activation energies for its reactions with various nucleophiles to understand its reactivity profile.

Degradation and Stability Studies: Investigating the compound's stability under different conditions (pH, temperature, light) to establish its shelf-life and potential environmental fate.

Polymer Chemistry: Exploring its use as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties.

Materials Science: Investigating its potential as a precursor for the synthesis of functionalized materials, such as coatings or resins.

Expanding the Scope of Biological Applications as Molecular Probes or Scaffolds

The azepane ring is a common feature in many biologically active compounds. The reactive handle in this compound makes it an attractive candidate for development as a molecular probe or a versatile scaffold for the synthesis of more complex bioactive molecules.

Potential Biological Applications:

Covalent Probes: The 2-chloropropanoyl group can act as a reactive electrophile, enabling the compound to be used as a covalent probe to identify and study the function of specific proteins.

Scaffold for Library Synthesis: It can serve as a starting point for the creation of diverse chemical libraries through modification of the chloro group, which can then be screened for various biological activities.

Fragment-Based Drug Discovery: The molecule could be used as a fragment in fragment-based screening campaigns to identify new starting points for drug discovery programs.

| Application | Rationale | Potential Outcome |

| Covalent Molecular Probe | The reactive chloro-amide can form covalent bonds with nucleophilic residues in proteins. | Identification of novel drug targets and elucidation of biological pathways. |

| Synthetic Scaffold | The chloro group can be displaced by a variety of nucleophiles to generate a library of derivatives. | Discovery of new bioactive compounds with diverse pharmacological profiles. |

| Fragment for Screening | Its relatively small size and presence of a key heterocyclic motif make it a suitable fragment. | Identification of low-affinity binders that can be optimized into potent leads. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Chloropropanoyl)azepane, and how can purity be ensured?

- Methodological Answer: Synthesis often involves nucleophilic acyl substitution between azepane and chlorinated propanoyl derivatives. Key parameters include temperature control (e.g., 90°C for 6–8 hours), stoichiometric ratios (e.g., 1:1.5 molar ratio of ketone to lactim), and solvent selection (e.g., 2-propanol-DMF mixtures for crystallization). Purity is validated via TLC monitoring (eluent: CHCl₃) and recrystallization. Impurity profiles should be analyzed using HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer: Essential properties include molecular weight (198.13 g/mol), logP (predicted ~3.56 via computational models), and spectral data (¹H/¹³C NMR, IR). For example, IR spectra (neat) show carbonyl stretches near 1700 cm⁻¹. Thermochemical stability can be assessed via differential scanning calorimetry (DSC), while vapor pressure data (e.g., 27.8 kPa at 309 K) informs handling protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound derivatives?

- Methodological Answer: Reaction mechanisms involve intermediates such as enolate species or sulfonyl-activated carbonyl groups. Kinetic studies (e.g., time-resolved NMR) can identify rate-determining steps. Computational methods (DFT calculations) model transition states, while isotopic labeling (e.g., ¹⁸O in ketones) tracks oxygen migration. Contradictions in proposed pathways (e.g., SN1 vs. SN2) are resolved via solvent polarity experiments .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer: Substituent effects are studied via SAR campaigns. For example, replacing the chloropropanoyl group with nitro or hydroxyl variants alters binding affinity to target enzymes (e.g., cytochrome P450). Biological assays (IC₅₀ determinations) paired with molecular docking (AutoDock Vina) validate hypotheses. Contradictory activity data may arise from off-target interactions, requiring selectivity profiling via kinome screens .

Q. What computational approaches predict the physicochemical and toxicological profiles of this compound?

- Methodological Answer: Quantum chemical calculations (Gaussian 16) optimize geometry and predict dipole moments. QSPR models correlate descriptors (e.g., polar surface area, PSA ≈ 49.06 Ų) with solubility or toxicity. Machine learning (e.g., Random Forest) trains on datasets like EPA DSSTox to forecast environmental persistence. Validation involves comparing predicted vs. experimental LD₅₀ values (e.g., zebrafish embryo assays) .

Q. How should researchers address contradictions in experimental data, such as conflicting thermochemical values?

- Methodological Answer: Discrepancies in properties like boiling points (e.g., 324.1 ± 0.9 K vs. 309 K) are resolved by standardizing measurement protocols (e.g., dynamic vs. static vapor pressure methods). Statistical aggregation of datasets (e.g., NIST WebBook) reduces outliers. Triangulation with multiple techniques (e.g., GC-MS, DSC) confirms reproducibility. Contradictory biological data may require meta-analysis or independent replication .

Methodological Notes

- Synthetic Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloropropanoyl group.

- Analytical Validation : Cross-reference NMR shifts (δ 1.5–3.0 ppm for azepane protons) with published spectra .

- Data Integrity : Use platforms like EPA DSSTox for authoritative toxicity data, avoiding unverified sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。